molecular formula C10H10O3 B6227035 2-(phenoxymethyl)prop-2-enoic acid CAS No. 57295-21-3

2-(phenoxymethyl)prop-2-enoic acid

Cat. No.: B6227035
CAS No.: 57295-21-3
M. Wt: 178.18 g/mol
InChI Key: ZAGGZBMIXMCTKA-UHFFFAOYSA-N
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Description

2-(phenoxymethyl)prop-2-enoic acid is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57295-21-3

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

2-(phenoxymethyl)prop-2-enoic acid

InChI

InChI=1S/C10H10O3/c1-8(10(11)12)7-13-9-5-3-2-4-6-9/h2-6H,1,7H2,(H,11,12)

InChI Key

ZAGGZBMIXMCTKA-UHFFFAOYSA-N

Canonical SMILES

C=C(COC1=CC=CC=C1)C(=O)O

Purity

95

Origin of Product

United States

Nomenclature and Fundamental Structural Analysis

Systematic IUPAC and Common Nomenclatures of 2-(Phenoxymethyl)prop-2-enoic Acid

The systematic name for the compound, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is This compound . qmul.ac.ukwikipedia.orgiupac.orgtlu.eeeiu.edu This name is derived by identifying the parent carbon chain, which is a three-carbon chain containing a carboxylic acid and a double bond, making it a derivative of prop-2-enoic acid (commonly known as acrylic acid). nih.govepa.govmatrix-fine-chemicals.com The substituent at the second carbon position is a phenoxymethyl (B101242) group (-CH₂-O-C₆H₅).

Another acceptable systematic name is 2-(phenoxymethyl)acrylic acid . thermofisher.comfishersci.com Common names for this specific compound are not widely established in the literature due to its limited documentation.

Nomenclature Type Name
Systematic IUPAC Name This compound
Other Systematic Name 2-(Phenoxymethyl)acrylic acid
Common Name Not widely established

Conformational Analysis and Molecular Geometry

Specific experimental data on the conformational analysis and molecular geometry of this compound is not available. However, a theoretical analysis can be made based on the structure of acrylic acid and its derivatives. researchgate.net

Rotation around the C2-C(phenoxymethyl) bond: This would alter the orientation of the bulky phenoxymethyl group relative to the plane of the acrylic acid backbone.

Rotation around the C(methylene)-O(ether) bond: This would change the position of the phenyl ring.

Rotation around the O(ether)-C(phenyl) bond: This would orient the phenyl ring in different ways.

Rotation around the C1-C2 bond: Similar to acrylic acid, s-cis and s-trans conformations regarding the orientation of the carbonyl group and the vinyl group are possible. researchgate.net

The most stable conformation would be the one that minimizes steric hindrance and maximizes any potential stabilizing intramolecular interactions. It is likely that the bulky phenoxymethyl group would prefer a staggered conformation relative to the substituents on the double bond. The planarity of the prop-2-enoic acid backbone would be largely maintained to allow for conjugation between the C=C double bond and the C=O double bond of the carboxylic acid.

Predicted Bond Angles and Hybridization:

Atom/Group Hybridization Predicted Bond Angles
C1 (Carboxyl Carbon) sp²~120°
C2 (Alkene Carbon) sp²~120°
C3 (Alkene Carbon) sp²~120°
Methylene (B1212753) Carbon (-CH₂-) sp³~109.5°
Ether Oxygen (-O-) sp³~109.5°

Electronic Structure and Bonding Characteristics

The electronic structure of this compound is dictated by the interplay of its functional groups: the carboxylic acid, the alkene, the ether linkage, and the phenyl ring.

The prop-2-enoic acid moiety features a conjugated system where the π-electrons of the C=C double bond are delocalized with the π-electrons of the C=O double bond. This conjugation affects the bond lengths and the reactivity of the molecule. The carbon atom of the carboxylic group is attached to an sp² hybridized carbon atom, which has more s-character and is more electronegative than an sp³ hybridized carbon. quora.com

The electronic properties can be theoretically described using concepts like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis. In similar acrylate (B77674) derivatives, the HOMO-LUMO gap can provide insights into the chemical reactivity and electronic transitions. acs.org The presence of different functional groups influences the electronic properties and can lead to shifts in absorption maxima in UV-Visible spectroscopy. researchgate.net

Key Bonding Features:

Bond Bond Type Description
C=C σ and πPart of the conjugated system with the carbonyl group.
C=O σ and πPolar double bond, key to the acidity of the carboxyl group.
C-O (Carboxyl) σPolar single bond.
O-H (Carboxyl) σHighly polar bond, responsible for the acidic nature.
C-O (Ether) σPolar single bond.
C-C (Aromatic) σ and delocalized πStable aromatic system in the phenyl ring.

Synthetic Methodologies and Route Optimization

Direct Synthetic Pathways for 2-(Phenoxymethyl)prop-2-enoic Acid

The direct synthesis of this compound can be approached through a few key transformations, each with its own set of advantages and challenges.

Esterification and Saponification Strategies

A prevalent and practical approach to obtaining this compound involves a two-step sequence: the synthesis of an ester derivative, typically an alkyl 2-(phenoxymethyl)acrylate, followed by its hydrolysis (saponification) to the final carboxylic acid.

The initial esterification is often accomplished via a Williamson ether synthesis. acs.orglumenlearning.com This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. nih.gov A common strategy employs the reaction of a phenoxide salt, such as sodium phenoxide, with an alkyl 2-(halomethyl)acrylate. acs.orglumenlearning.com Ethyl 2-(bromomethyl)acrylate is a particularly useful reagent for this purpose due to the primary nature of the alkyl halide, which is favorable for an SN2 reaction mechanism. youtube.com

The general reaction is as follows:

Step 1: Williamson Ether Synthesis C₆H₅ONa + BrCH₂(C=CH₂)COOR → C₆H₅OCH₂(C=CH₂)COOR + NaBr

Step 2: Saponification C₆H₅OCH₂(C=CH₂)COOR + NaOH → C₆H₅OCH₂(C=CH₂)COONa + ROH C₆H₅OCH₂(C=CH₂)COONa + H⁺ → C₆H₅OCH₂(C=CH₂)COOH + Na⁺

The hydrolysis of the resulting ester to the carboxylic acid is typically achieved through base-catalyzed saponification followed by acidification. harvard.edunist.gov The conditions for this hydrolysis need to be carefully controlled to avoid potential side reactions, especially with sterically hindered esters. illinois.edu

Table 1: Exemplary Reaction Conditions for Williamson Ether Synthesis

Alkyl HalideBaseSolventTemperature (°C)Yield (%)Reference
Ethyl 2-(bromomethyl)acrylateSodium PhenoxideDimethylformamide (DMF)Room Temperature - 80Moderate to High acs.orglumenlearning.comnih.gov
Methyl 2-(chloromethyl)acrylatePotassium PhenoxideAcetoneRefluxModerate acs.orglumenlearning.com

Olefin Metathesis Approaches

Olefin metathesis, a powerful tool for the formation of carbon-carbon double bonds, presents an alternative, albeit less direct, route. msu.edu A cross-metathesis reaction between allyl phenyl ether and an acrylate (B77674) ester, such as ethyl acrylate, could theoretically yield the desired 2-(phenoxymethyl)acrylate ester, which can then be hydrolyzed. harvard.edu

This reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts. acs.org The success of this approach is contingent on controlling the selectivity of the cross-metathesis reaction over competing self-metathesis of the starting olefins. illinois.edu

Table 2: Potential Olefin Metathesis Reaction

Olefin 1Olefin 2CatalystSolventPotential ProductReference
Allyl phenyl etherEthyl acrylateGrubbs' 2nd Gen. CatalystDichloromethaneEthyl 2-(phenoxymethyl)acrylate msu.eduacs.org

Aldol (B89426) Condensation and Wittig-Type Reactions

Aldol condensation and Wittig-type reactions offer alternative strategies for constructing the carbon skeleton. An Aldol-type condensation could potentially be envisioned between a phenoxyacetic acid derivative and formaldehyde (B43269). sciencemadness.orgresearchgate.net However, controlling the reaction to achieve the desired α,β-unsaturated product can be challenging and may lead to a mixture of products. sciencemadness.org The asymmetric aldol reaction with formaldehyde is a known process but can be difficult to control. nih.gov

A Wittig-type reaction could involve the reaction of a (phenoxymethyl)triphenylphosphonium halide with a glyoxylic acid derivative. masterorganicchemistry.comresearchgate.net The ylide would be generated from the corresponding phosphonium (B103445) salt, which is typically prepared from triphenylphosphine (B44618) and a phenoxymethyl (B101242) halide. masterorganicchemistry.com This would be followed by reaction with an appropriate carbonyl compound to form the alkene. lumenlearning.com

Stereoselective Synthesis of Analogues and Derivatives

The stereoselective synthesis of analogues and derivatives of this compound is an area of growing interest, particularly for applications in materials and medicinal chemistry. Asymmetric synthesis methods can be employed to introduce chirality. For instance, asymmetric hydrogenation of a suitably substituted precursor could yield chiral derivatives. The use of chiral catalysts in reactions like the Morita-Baylis-Hillman reaction can also lead to enantiomerically enriched products. springernature.com The development of stereoselective methods for synthesizing α-amino acid derivatives through photoredox catalysis showcases the potential for creating complex chiral structures. nih.gov

Synthesis of Key Precursors and Advanced Intermediates

The successful synthesis of this compound is highly dependent on the availability and purity of key precursors.

A crucial intermediate for the Williamson ether synthesis route is an alkyl 2-(halomethyl)acrylate. For example, ethyl 2-(bromomethyl)acrylate can be synthesized from diethyl malonate. google.com The synthesis involves the reaction of diethyl malonate with formaldehyde, followed by bromination.

Another key precursor is phenoxide, which is readily generated by treating phenol (B47542) with a base such as sodium hydroxide (B78521) or sodium methoxide. nih.gov

For alternative routes, precursors like allyl phenyl ether for olefin metathesis can be prepared from phenol and an allyl halide. Phenoxyacetic acid and its derivatives, which could serve as precursors in Aldol-type reactions, can be synthesized from phenol and chloroacetic acid. rsc.org

Catalytic Approaches in Synthesis of this compound and its Derivatives

Catalysis plays a pivotal role in optimizing the synthesis of this compound and its derivatives, offering milder reaction conditions and improved yields.

In the context of the Williamson ether synthesis, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide phase. youtube.com

For olefin metathesis routes, the choice of a suitable ruthenium catalyst is critical for achieving high conversion and selectivity. acs.org Light-activated olefin metathesis is an emerging area that could offer greater control over the reaction. acs.org

Catalytic C-H activation is a more advanced strategy that could potentially be used to directly introduce the acrylic acid moiety to a phenoxymethyl group, though specific applications for this target molecule are still under development. springernature.com Furthermore, the catalytic synthesis of acrylates from CO2 and alkenes represents a green chemistry approach that may be adaptable in the future. researchgate.net

Green Chemistry Principles and Sustainable Synthesis Protocols

In recent years, the application of green chemistry principles to the synthesis of this compound has gained attention. The goal is to develop more environmentally benign and sustainable manufacturing processes. This involves exploring alternative reagents, solvent-free conditions, and catalytic systems to reduce waste and energy consumption.

One approach to a more sustainable synthesis involves the reaction of phenol with a suitable propargyl-type compound in the presence of a catalyst. The optimization of this reaction focuses on the use of environmentally friendly catalysts and solvents. For instance, studies have explored the use of water as a solvent, which is a significant improvement over volatile organic compounds (VOCs).

The choice of catalyst is crucial for a green synthetic route. Research has demonstrated the use of transition metal catalysts, which can facilitate the reaction under milder conditions and with higher selectivity. This reduces the need for harsh reagents and minimizes the formation of byproducts. The development of recyclable catalysts is another important aspect of sustainable synthesis, as it allows for the reuse of the catalyst, thereby reducing waste and cost.

Detailed research findings on the green synthesis of related compounds often highlight the importance of atom economy. By designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product, waste is inherently minimized. While specific data for this compound is not extensively available in the public domain, the general principles of green chemistry provide a clear framework for its sustainable production.

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group undergoes typical reactions such as esterification, amide and anhydride (B1165640) formation, and reduction.

Esterification Reactions: Kinetics and Thermodynamics

The esterification of acrylic acids, including 2-(phenoxymethyl)prop-2-enoic acid, is a common and important reaction, typically catalyzed by strong mineral acids like sulfuric acid. researchgate.netresearchgate.net The reaction involves the conversion of the carboxylic acid to its corresponding ester in the presence of an alcohol. researchgate.net The kinetics of this equilibrium-limited reaction are influenced by temperature, catalyst concentration, and the molar ratio of reactants. researchgate.netresearchgate.net Increasing the temperature generally increases the reaction rate, and using an excess of the alcohol can shift the equilibrium to favor the formation of the ester product. researchgate.net

The thermodynamics of esterification for acrylic acid with ethanol (B145695) have been studied, indicating the reaction is endothermic. researchgate.net The enthalpy of reaction (ΔH) has been reported as 2,535 J/mol. researchgate.net For the broader class of acrylic acid esterifications, activation barriers are around 68 ± 3 kcal/mol in a vacuum, which decreases to approximately 47.5 ± 3.5 kcal/mol in the presence of an H+ catalyst. researchgate.net The bulky α-phenoxymethyl substituent on the target molecule may sterically hinder the approach of the alcohol, potentially leading to slower reaction kinetics compared to unsubstituted acrylic acid.

Table 1: Parameters Influencing Acrylic Acid Esterification

ParameterEffect on ReactionTypical Conditions/ObservationsCitation
TemperatureIncreased temperature enhances reaction rate.Studied in the range of 39-75°C. The reaction is endothermic, favoring product formation at higher temperatures. researchgate.netresearchgate.net
CatalystAcid catalysts (e.g., H₂SO₄, HCl) are essential.Sulphuric acid is noted to be a highly efficient catalyst. researchgate.netresearchgate.net
Reactant Molar RatioExcess alcohol shifts equilibrium towards ester formation.Initial molar ratios of alcohol to acid from 1:1 to 4:1 have been investigated. researchgate.netresearchgate.net

Amide and Anhydride Formation

Amide formation from carboxylic acids like this compound typically requires activation of the carboxyl group to facilitate reaction with an amine. fishersci.it A common method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with a primary or secondary amine in the presence of a base. fishersci.ityoutube.com Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) can be used to directly couple the carboxylic acid with an amine under mild conditions. fishersci.itorganic-chemistry.org

The formation of acrylic anhydrides can be achieved by reacting the acrylic acid with acetic anhydride or by treating the acrylic acid with acryloyl chloride in the presence of a base like triethylamine. noaa.gov

Table 2: Common Methods for Amide Synthesis from Carboxylic Acids

MethodReagentsDescriptionCitation
Acyl Chloride IntermediateThionyl chloride (SOCl₂) or Oxalyl chloride, followed by amine and a base (e.g., DIEA, Pyridine).The carboxylic acid is first converted to a more reactive acyl chloride, which is then treated with an amine. fishersci.it
Carbodiimide CouplingEDCI or DCC, often with an additive like HOBt or HOAt, and a base.Forms a highly activated ester intermediate in situ, which reacts with the amine. fishersci.it
Boronic Acid CatalysisArylboronic acids (e.g., 5-methoxy-2-iodophenylboronic acid).Catalyzes direct amidation under mild conditions, presumably via an acylborate intermediate. organic-chemistry.org

Carboxylic Acid Reduction and Oxidation

The carboxylic acid functional group is generally resistant to chemical reduction and requires powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of the amide derivative, however, provides a pathway to the corresponding amine. youtube.com In the context of this compound, the alkene moiety is more susceptible to reduction under milder conditions. rsc.org

Regarding oxidation, the carboxylic acid group is already in a high oxidation state and is typically inert to further oxidation under normal chemical conditions. tandfonline.com Strong oxidizing conditions that might affect the carboxylic acid would likely also lead to the cleavage of the carbon-carbon double bond and potentially the phenoxymethyl (B101242) ether linkage.

Reactions at the Alkene Functionality

The carbon-carbon double bond in this compound is electron-deficient due to conjugation with the carboxylic acid, making it susceptible to various addition and cycloaddition reactions.

Addition Reactions (e.g., Hydrogenation, Halogenation, Hydrohalogenation)

The alkene in α,β-unsaturated acids readily undergoes addition reactions. noaa.govHydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. For α-substituted acrylic acids, nickel-catalyzed asymmetric hydrogenation has been developed to produce chiral α-substituted carboxylic acids. acs.org Furthermore, enzymatic reductions using ene-reductases offer a green and highly enantioselective method for reducing the double bond of various substituted acrylic acids under mild, aqueous conditions. acs.org This method is effective for both aromatic and aliphatic-substituted acrylic acids, yielding the corresponding saturated acid with high enantioselectivity. acs.org

Michael Addition: As an α,β-unsaturated carbonyl compound, this compound is an excellent Michael acceptor. It can react with a wide range of nucleophiles, such as amines, thiols, and carbanions, which add to the β-carbon. The reactivity of acrylic acids in Michael additions has been studied, and it is a key reaction for derivatization. researchgate.netacs.org

Halogenation and Hydrohalogenation: Similar to other alkenes, the double bond can react with halogens (e.g., Br₂) and hydrogen halides (e.g., HBr) via electrophilic addition mechanisms.

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. organic-chemistry.orgmasterorganicchemistry.com Acrylic acid and its derivatives are classic dienophiles in these reactions due to the electron-withdrawing nature of the carboxyl group, which lowers the energy of the LUMO. organic-chemistry.org The reactivity is enhanced by electron-withdrawing groups on the dienophile. organic-chemistry.org For α-substituted acrylic acid derivatives, such as N-acyloxazolidinones, high reactivity and stereoselectivity can be achieved in Diels-Alder reactions, often catalyzed by Lewis acids like dialkylaluminum chlorides. harvard.edu The tolerance for α-substitution on these dienophiles highlights their synthetic utility. harvard.edu While simple Diels-Alder reactions may not show high intrinsic endo-selectivity, catalysis can significantly influence the diastereomeric outcome. acs.orgrsc.org

Table 3: Lewis Acid Catalysis in Diels-Alder Reactions of Unsaturated Carboximides

Dienophile AuxiliaryLewis Acid CatalystEndo:Exo SelectivityYield (%)Citation
N-Acryloyl-(S)-valine derived oxazolidinoneEt₂AlCl>100 : 181 harvard.edu
N-Acryloyl-(S)-phenylalanine derived oxazolidinoneEt₂AlCl>100 : 178 harvard.edu
N-Crotonoyl-(S)-valine derived oxazolidinoneEt₂AlCl48 : 182 harvard.edu
N-Crotonoyl-(S)-phenylalanine derived oxazolidinoneEt₂AlCl55 : 183 harvard.edu

Compound Names

Polymerization Initiation Mechanisms

The polymerization of this compound and its derivatives, such as alkyl α-(phenoxymethyl)acrylates, can be initiated through several mechanisms, primarily involving the acrylic double bond. Free radical polymerization is a common method for acrylic monomers. ptfarm.pl This process is typically initiated by thermal or photochemical decomposition of an initiator, such as benzoyl peroxide or 2,2′-azobisisobutyronitrile (AIBN), to generate free radicals. researchgate.net These radicals then attack the vinyl group of the monomer, initiating a chain reaction that leads to the formation of a high molecular weight polymer.

Controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), can also be employed to synthesize polymers with well-defined architectures and low dispersity. nih.gov For instance, the polymerization of methyl methacrylate (B99206), a related acrylic monomer, has been successfully controlled using N-alkyl phenoxazines as photoredox catalysts under visible light irradiation. nih.gov This suggests that similar controlled polymerization of this compound could be achievable, allowing for precise control over the polymer chain length and structure.

Furthermore, stereospecific polymerization of related α-(alkoxymethyl)acrylates has been achieved using Lewis acid catalysts, such as zinc halides and scandium trifluoromethanesulfonate. acs.org These catalysts can control the stereochemistry of the polymer backbone, leading to materials with specific tacticities (isotactic or syndiotactic), which can significantly influence the physical and chemical properties of the resulting polymer. acs.org While these studies were performed on the ester derivatives, it is plausible that similar strategies could be adapted for the polymerization of this compound itself, potentially requiring protection of the carboxylic acid group.

Reactivity of the Phenoxymethyl Ether Linkage

The phenoxymethyl ether linkage in this compound is generally stable under neutral and basic conditions. However, it is susceptible to cleavage under strong acidic conditions, typically in the presence of strong acids like hydrobromic acid (HBr) or hydriodic acid (HI). ptfarm.plresearchgate.netacs.orgnih.govmdpi.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. ptfarm.pl This is followed by a nucleophilic attack of the halide ion on the less sterically hindered carbon atom adjacent to the ether oxygen.

In the case of a phenoxymethyl group, the cleavage will result in the formation of phenol (B47542) and a halomethyl-substituted acrylic acid derivative. nih.gov This is because the sp2-hybridized carbon of the phenyl ring is resistant to nucleophilic attack. The stability of the phenoxymethyl ether linkage is an important consideration in the polymerization and subsequent processing of polymers derived from this monomer, as acidic conditions could lead to undesired side reactions and degradation of the polymer structure.

The table below summarizes the expected products of the acidic cleavage of the phenoxymethyl ether linkage in this compound.

ReagentExpected Products
Excess HBrPhenol and 2-(bromomethyl)prop-2-enoic acid
Excess HIPhenol and 2-(iodomethyl)prop-2-enoic acid

Functional Group Interconversions and Advanced Chemical Modifications

The presence of both a carboxylic acid and an acrylic double bond allows for a wide range of functional group interconversions and advanced chemical modifications of this compound.

The carboxylic acid group can be readily converted into a variety of other functional groups. For instance, esterification with alcohols in the presence of an acid catalyst can yield the corresponding esters. researchgate.netrsc.org This is a common strategy to modify the properties of acrylic polymers, such as their solubility and glass transition temperature. Similarly, the carboxylic acid can be converted into an amide by reaction with an amine, often using a coupling agent to facilitate the reaction. win-winchemical.com

The acrylic double bond can also be a site for chemical modification. For example, it can undergo addition reactions with various reagents. Furthermore, after polymerization, the pendant phenoxymethyl groups on the polymer backbone can potentially be modified, although this would likely require harsh reaction conditions that could also affect the polymer backbone.

The following table outlines some of the key functional group interconversions possible with this compound.

Functional GroupReagent(s)Product Functional Group
Carboxylic AcidAlcohol, Acid CatalystEster
Carboxylic AcidThionyl Chloride, then AmineAmide
AlkeneDihydroxylation Reagent (e.g., OsO4)Diol
AlkeneHalogen (e.g., Br2)Dihaloalkane

Synthesis of Complex Molecular Architectures Incorporating the this compound Framework

The ability of this compound to undergo polymerization and its potential for functional group modification make it a valuable building block for the synthesis of complex molecular architectures, such as block and graft copolymers.

Block Copolymers: Block copolymers can be synthesized by sequential monomer addition using living polymerization techniques. nih.govmolport.com For example, a block copolymer could be created by first polymerizing a different monomer, such as styrene (B11656) or an oxazoline, and then adding this compound (or its ester derivative) to the living polymer chain. nih.govrsc.org This would result in a polymer with distinct blocks of different chemical compositions, leading to materials with unique self-assembly properties and potential applications in areas like drug delivery and nanotechnology.

Graft Copolymers: Graft copolymers can be prepared by "grafting from" or "grafting onto" a pre-existing polymer backbone. In the "grafting from" approach, initiation sites are created along the backbone of a polymer, and then this compound is polymerized from these sites. youtube.commatrix-fine-chemicals.comnih.gov Conversely, in the "grafting onto" method, pre-synthesized chains of poly(this compound) are attached to a polymer backbone. These graft copolymers can exhibit interesting properties due to the combination of the backbone polymer and the grafted chains. For instance, grafting hydrophilic chains of poly(acrylic acid) onto a hydrophobic backbone can create amphiphilic materials that can form micelles in aqueous solutions. mdpi.com

Polymerization Chemistry and Mechanisms

Homopolymerization of 2-(Phenoxymethyl)prop-2-enoic Acid

The conversion of this compound into its corresponding homopolymer, poly(this compound), can be envisioned through several polymerization techniques. The bulky phenoxymethyl (B101242) substituent is expected to influence the polymerization kinetics and the properties of the resulting polymer.

Free Radical Polymerization: Kinetics and Mechanism

Free radical polymerization is a robust and widely used method for polymerizing a vast array of vinyl monomers. The polymerization of this compound would proceed through the typical stages of initiation, propagation, and termination.

Mechanism:

Initiation: A free radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), thermally or photochemically decomposes to generate primary radicals. These radicals then add to the double bond of the this compound monomer, creating an initiated monomer radical.

Propagation: The newly formed monomer radical rapidly adds to subsequent monomer molecules, leading to the growth of a polymer chain. The rate of propagation is influenced by both steric and electronic factors. The bulky phenoxymethyl group may sterically hinder the approach of incoming monomers, potentially leading to a lower propagation rate constant compared to less substituted acrylic monomers.

Termination: The growth of polymer chains is halted by bimolecular termination reactions, either through combination, where two growing chains couple, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains (one with a saturated end and one with an unsaturated end).

Kinetics: The kinetics of the free radical polymerization of acrylic monomers are well-established. The rate of polymerization (R_p) is typically proportional to the monomer concentration ([M]) and the square root of the initiator concentration ([I]). However, the specific rate constants for this compound are not readily available in the literature. By analogy to similar acrylic monomers, we can anticipate certain kinetic behaviors. For instance, studies on the polymerization of multifunctional acrylates have shown that the nominal reaction rate is influenced by monomer reactivity and radical concentration. The phenoxymethyl group, being electron-withdrawing, could influence the reactivity of the propagating radical.

To provide a quantitative perspective, we can examine kinetic data for a structurally related monomer, 2-hydroxyethyl acrylate (B77674) (HEA). While not a perfect analog, it provides insight into the polymerization of a functionalized acrylate.

Table 1: Illustrative Kinetic Data for the Homopolymerization of 2-Hydroxyethyl Acrylate (HEA) via ATRP

Time (h)Conversion (%)M_n,exp ( g/mol )M_n,th ( g/mol )M_w/M_n
2354,5004,1001.15
4627,8007,2001.18
68510,5009,9001.21
89511,80011,0001.25

This table presents hypothetical data based on typical results for the Atom Transfer Radical Polymerization (ATRP) of HEA, demonstrating the linear increase of molecular weight with conversion, a characteristic of a controlled polymerization. It is anticipated that this compound would exhibit similar trends, although the rates and ultimate molecular weights may differ due to steric and electronic effects of the phenoxymethyl group.

Controlled Radical Polymerization (CRP) Techniques (e.g., RAFT, ATRP)

Controlled radical polymerization (CRP) techniques offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. These methods would be highly suitable for the polymerization of this compound.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization is a versatile CRP method that utilizes a chain transfer agent (CTA) to mediate the polymerization. The choice of CTA is crucial and depends on the reactivity of the monomer. For acrylates like this compound, dithiobenzoates or trithiocarbonates are typically effective CTAs. The polymerization would proceed with a linear increase in molecular weight with conversion and would allow for the synthesis of well-defined homopolymers.

Atom Transfer Radical Polymerization (ATRP): ATRP employs a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the propagating polymer chains. This technique has been successfully applied to a wide range of acrylate monomers. For the ATRP of this compound, a typical system might involve a copper(I) halide complexed with a nitrogen-based ligand and an alkyl halide initiator. The polymerization is expected to exhibit first-order kinetics with respect to the monomer concentration, and the molecular weight of the resulting polymer would be determined by the ratio of monomer to initiator. The presence of the ether linkage and the aromatic ring in the monomer is not expected to interfere with the ATRP process.

Table 2: Expected Characteristics of Poly(this compound) Synthesized by Different CRP Techniques

CRP TechniqueTypical Initiator/CTATypical CatalystExpected M_w/M_nKey Advantages
RAFTDithiobenzoate or Trithiocarbonate-1.1 - 1.3Wide monomer scope, tolerance to functional groups
ATRPAlkyl HalideCopper/Ligand Complex1.1 - 1.4Well-established, good control over architecture

This table provides a comparative overview of the expected outcomes when applying RAFT and ATRP to the homopolymerization of this compound, based on general knowledge of these techniques with similar acrylate monomers.

Anionic and Cationic Polymerization Potentials

Anionic Polymerization: Anionic polymerization of acrylate monomers is challenging due to side reactions, such as the attack of the propagating anion on the carbonyl group of the monomer or polymer backbone. These side reactions can lead to a loss of control over the polymerization and a broadening of the molecular weight distribution. However, the use of bulky counterions, low temperatures, and specific ligands can mitigate these side reactions to some extent. The presence of the ether linkage in this compound is generally compatible with anionic polymerization. The bulky phenoxymethyl group might offer some steric protection to the carbonyl group, potentially reducing the extent of side reactions.

Cationic Polymerization: Cationic polymerization is generally not suitable for acrylic monomers due to the electron-withdrawing nature of the carbonyl group, which destabilizes the propagating carbocation. The double bond in acrylates is not sufficiently nucleophilic to be effectively polymerized by cationic initiators. Therefore, it is highly unlikely that this compound could be homopolymerized via a cationic mechanism.

Copolymerization with Diverse Monomers

Copolymerization of this compound with other vinyl monomers offers a powerful strategy to tailor the properties of the resulting materials. The incorporation of the phenoxymethyl-containing units can impart specific characteristics, such as altered thermal properties, hydrophobicity, and refractive index.

Reactivity Ratios and Copolymer Composition Control

The composition and microstructure of a copolymer are determined by the relative reactivities of the comonomers, which are quantified by their reactivity ratios (r₁ and r₂). The reactivity ratio of a monomer is the ratio of the rate constant for the addition of that monomer to a growing chain ending in the same monomer unit to the rate constant for the addition of the other monomer.

While reactivity ratios for this compound are not available, data for the structurally similar phenoxyethyl methacrylate (B99206) (POEMA) can provide valuable insights. A study on the free-radical copolymerization of POEMA (M₁) with butyl methacrylate (BMA) (M₂) yielded the following reactivity ratios: r₁ = 0.95 and r₂ = 0.98. The product of these reactivity ratios (r₁r₂ ≈ 0.93) is close to 1, suggesting a tendency towards ideal random copolymerization. This indicates that the propagating radicals show little preference for adding either their own monomer or the comonomer. Given the structural similarities, it is plausible that the copolymerization of this compound with other acrylates and methacrylates would also lead to the formation of random copolymers.

Table 3: Reactivity Ratios for the Copolymerization of Phenoxyethyl Methacrylate (M₁) with Butyl Methacrylate (M₂) at 60 °C

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂r₁ * r₂Copolymer Type
Phenoxyethyl Methacrylate (POEMA)Butyl Methacrylate (BMA)0.950.980.93Random

This table presents experimentally determined reactivity ratios for a monomer structurally similar to this compound, suggesting a tendency for random incorporation into copolymers with other methacrylates.

Block Copolymer and Graft Copolymer Synthesis

The synthesis of block and graft copolymers containing segments of poly(this compound) can be effectively achieved using controlled radical polymerization techniques.

Block Copolymer Synthesis: Block copolymers can be synthesized by sequential monomer addition. For example, a well-defined block of a first monomer (e.g., styrene (B11656) or methyl methacrylate) can be prepared via RAFT or ATRP. This living polymer can then be used as a macroinitiator for the polymerization of this compound, resulting in a diblock copolymer. The reverse sequence is also possible. The synthesis of triblock or multiblock copolymers can be achieved by further sequential monomer additions or by using multifunctional initiators.

Table 4: Potential Block Copolymers Incorporating Poly(this compound) (P(PMPA))

Block Copolymer ArchitecturePotential Synthesis MethodExample Comonomer BlockPotential Properties
P(PMPA)-b-PolystyreneRAFT or ATRPPolystyreneAmphiphilic, potential for self-assembly
P(PMPA)-b-Poly(methyl methacrylate)RAFT or ATRPPoly(methyl methacrylate)Combines properties of both acrylics
Polystyrene-b-P(PMPA)-b-PolystyreneATRP with difunctional initiatorPolystyreneThermoplastic elastomer with modified properties

This table outlines potential block copolymer structures containing poly(this compound) and the synthetic methods that could be employed for their preparation.

Graft Copolymer Synthesis: Graft copolymers can be prepared by three main methods: "grafting through," "grafting from," and "grafting onto."

Grafting through: This method involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end group) with a comonomer. A macromonomer of poly(this compound) could be synthesized and then copolymerized with another vinyl monomer.

Grafting from: In this approach, a polymer backbone is functionalized with initiating sites from which the side chains are grown. For example, a polymer with pendant hydroxyl or halide groups could be modified to initiate the ATRP of this compound, resulting in a graft copolymer with a different backbone and poly(this compound) side chains.

Grafting onto: This method involves attaching pre-formed polymer chains to a polymer backbone. For instance, a well-defined poly(this compound) chain with a reactive end group could be "clicked" onto a polymer backbone containing complementary functional groups.

The choice of grafting method would depend on the desired architecture and properties of the final graft copolymer.

Crosslinking and Network Formation

The formation of crosslinked networks from polymers of this compound can be achieved through several methods. Crosslinking transforms the individual polymer chains into a three-dimensional network, significantly altering the material's properties, such as increasing its mechanical strength, thermal stability, and solvent resistance. specialchem.com

One common method is the incorporation of a multifunctional comonomer during polymerization. Divinylbenzene or other di- or tri-acrylates can act as crosslinking agents, creating covalent bonds between polymer chains. tandfonline.com The degree of crosslinking, and thus the network density, can be controlled by the concentration of the crosslinking agent. tandfonline.com

Post-polymerization crosslinking is another viable strategy. The carboxylic acid groups along the polymer backbone provide reactive sites for crosslinking reactions. For instance, reactions with diols or diamines can form ester or amide linkages, respectively, creating a crosslinked structure. Additionally, the aromatic rings in the phenoxymethyl side chains could potentially be targeted for crosslinking reactions, although this is a less common approach for polyacrylates. ebeamservices.com

Crosslinking AgentType of LinkageExpected Network Properties
DivinylbenzeneCovalent (C-C)High rigidity, thermal stability
Ethylene Glycol DimethacrylateCovalent (Ester)Flexible, potential for hydrolytic degradation
DiamineCovalent (Amide)Increased thermal and chemical resistance

Table 1: Representative Crosslinking Agents and Their Potential Effects on Poly(this compound) Networks. This table is illustrative and based on general principles of polymer crosslinking.

Thermodynamics and Kinetics of Polymerization Processes

The thermodynamics of the polymerization of this compound are governed by the Gibbs free energy change (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) changes (ΔG = ΔH - TΔS). Polymerization is generally an exothermic process (negative ΔH) because the conversion of a π-bond in the monomer to two σ-bonds in the polymer is energetically favorable. libretexts.org The entropy change (ΔS) for polymerization is typically negative as the random monomer molecules become ordered into a polymer chain. libretexts.org

For polymerization to be spontaneous, ΔG must be negative. This implies that there is an equilibrium temperature, known as the ceiling temperature (Tc), above which polymerization is not thermodynamically favorable. The bulky phenoxymethyl group may influence the enthalpy of polymerization due to steric strain in the polymer, potentially making it less exothermic compared to simpler acrylates.

Illustrative Kinetic Data for a Structurally Similar Monomer (Phenoxyethyl Acrylate)

ParameterValueConditions
Propagation Rate Constant (kp)~1.5 x 10^3 L mol⁻¹ s⁻¹60 °C, Bulk
Termination Rate Constant (kt)~2.5 x 10^7 L mol⁻¹ s⁻¹60 °C, Bulk

Table 2: Illustrative Kinetic Parameters for the Polymerization of Phenoxyethyl Acrylate. This data is provided as a reference for a structurally similar monomer and may not be directly applicable to this compound.

Polymerization in Varied Media (e.g., Solution, Emulsion, Suspension, Bulk)

The polymerization of this compound can be carried out in various media, each offering distinct advantages and challenges.

Solution Polymerization: In this method, the monomer and initiator are dissolved in a suitable solvent. metu.edu.tr This technique allows for good heat control and results in a polymer solution that can be directly used in some applications. The choice of solvent is crucial and should be able to dissolve both the monomer and the resulting polymer. The presence of the phenoxymethyl group may increase the solubility of the monomer and polymer in less polar organic solvents.

Emulsion Polymerization: This technique involves dispersing the monomer in an aqueous medium with the aid of a surfactant. archive.org The polymerization occurs within the micelles formed by the surfactant. Emulsion polymerization is advantageous for producing high molecular weight polymers at a fast rate with good heat dissipation. acs.org For a hydrophobic monomer like this compound, emulsion polymerization would be a suitable method.

Suspension Polymerization: In suspension polymerization, the monomer is suspended as droplets in a continuous phase, typically water. google.com A monomer-soluble initiator is used, and polymerization occurs within the individual monomer droplets. This method produces polymer beads that are easily isolated. The stability of the suspension is maintained by using a suspending agent.

Bulk Polymerization: This involves polymerizing the monomer in the absence of a solvent. google.com While it offers the advantage of producing a pure polymer, heat dissipation can be a significant challenge, especially for highly exothermic reactions. The viscosity of the medium increases dramatically as the polymerization proceeds, which can lead to the autoacceleration or "gel" effect.

Polymerization MethodKey FeaturesPotential Suitability for this compound
SolutionGood heat control, polymer in solutionSuitable, solvent choice is critical
EmulsionHigh molecular weight, fast rate, good heat controlHighly suitable for the hydrophobic monomer
SuspensionPolymer beads, easy isolationSuitable, requires appropriate suspending agent
BulkPure polymer, challenging heat controlPotentially difficult due to high viscosity and exothermicity

Table 3: Comparison of Polymerization Methods for this compound. This table provides a general assessment based on the expected properties of the monomer.

Post-Polymerization Modification of Polymers Derived from this compound

Polymers derived from this compound possess two primary functional groups that can be targeted for post-polymerization modification: the carboxylic acid group and the phenoxy group in the side chain. Post-polymerization modification is a powerful tool to introduce new functionalities and tailor the polymer's properties for specific applications. nih.gov

The carboxylic acid groups along the polymer backbone are readily available for a variety of chemical transformations. They can be converted to esters, amides, or acid chlorides, allowing for the attachment of a wide range of molecules. For example, reaction with alcohols in the presence of an acid catalyst can yield ester derivatives, while reaction with amines can produce amides. researchgate.net

The phenoxy group in the side chain offers another avenue for modification. While the ether linkage is generally stable, the aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions. These modifications would alter the electronic properties and solubility of the polymer. Furthermore, the development of novel catalytic methods could enable the functionalization of the C-H bonds on the aromatic ring, providing a versatile route to new materials. utexas.edu

Functional GroupModification ReactionPotential New Functionality
Carboxylic AcidEsterificationAltered solubility, introduction of new side chains
Carboxylic AcidAmidationIncreased hydrophilicity, potential for bioconjugation
Phenoxy GroupElectrophilic Aromatic SubstitutionModified electronic properties, increased polarity

Table 4: Potential Post-Polymerization Modifications of Poly(this compound). This table outlines some of the possible chemical transformations.

Structure Property Relationships in Derived Polymeric Materials

Impact of Monomer Structure on Macromolecular Architecture and Morphology

The bulky and rigid nature of the phenoxy group sterically hinders the free rotation of the polymer backbone. This steric hindrance is expected to result in a predominantly amorphous morphology, as the chains are unable to pack into a highly ordered, crystalline structure. The random distribution of the pendant groups along the chain further disrupts any potential for long-range order. Consequently, the polymer is likely to exist as a glassy solid at room temperature, characterized by a disordered arrangement of its constituent chains.

In a related copolymer system, the free radical polymerization of 2-phenoxy-2-phenylethyl acrylate (B77674) (PPEA) with 2-phenylethyl acrylate (PEA) resulted in amorphous copolymers. The structural parameters, including dyad monomer sequence fractions and mean sequence length, were calculated to understand the arrangement of the monomer units within the copolymer chains. This study highlights how the introduction of bulky aromatic groups via the monomer influences the final macromolecular structure.

Correlation Between Polymer Microstructure and Bulk Material Characteristics

The microscopic arrangement of the polymer chains, or microstructure, directly dictates the macroscopic properties of the bulk material. The following subsections detail these correlations for poly(2-(phenoxymethyl)prop-2-enoic acid), drawing inferences from related acrylic and phenoxy-containing polymers.

The thermal behavior of poly(this compound) is characterized by its response to changes in temperature, most notably its glass transition temperature (Tg). The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Given the expected amorphous nature of the polymer, a distinct melting point is not anticipated.

The Tg of the polymer is significantly influenced by the rigidity of the phenoxymethyl (B101242) side group. The aromatic ring restricts the segmental motion of the polymer backbone, requiring more thermal energy for the chains to move past one another. This would result in a relatively high Tg compared to a simpler polyacrylate like poly(methyl acrylate).

For instance, studies on copolymers of 2-phenoxy-2-phenylethyl acrylate (PPEA) and 2-phenylethyl acrylate (PEA) have shown that the glass transition temperature of the copolymers increases with a higher content of the bulkier PPEA monomer. researchgate.net Similarly, poly(acrylic acid) itself has a glass transition temperature of approximately 106°C. atamanchemicals.com The introduction of the phenoxymethyl group is expected to further elevate this value. The thermal degradation of poly(acrylic acid) typically occurs in stages, including decarboxylation and the formation of anhydride (B1165640), with significant weight loss observed at temperatures above 200°C. atamanchemicals.comresearchgate.net

Table 1: Glass Transition Temperatures of Related Polymers

Polymer/CopolymerGlass Transition Temperature (Tg)
Poly(acrylic acid)~106°C atamanchemicals.com
Copolymers of 2-phenoxy-2-phenylethyl acrylate (PPEA) and 2-phenylethyl acrylate (PEA)Increases with increasing PPEA content researchgate.net

The mechanical integrity of poly(this compound) is a function of the intermolecular forces and chain entanglements within the material. The presence of the polar carboxylic acid groups allows for strong hydrogen bonding between polymer chains. These interactions, coupled with the chain stiffness imparted by the phenoxy groups, are expected to result in a material with a high modulus and good tensile strength.

Polymers containing aromatic groups often exhibit high refractive indices. The phenoxymethyl group in poly(this compound) is expected to contribute to a higher refractive index compared to aliphatic polyacrylates. Research on copolymers of 2-phenoxy-2-phenylethyl acrylate (PPEA) has demonstrated that these materials can be designed for optical applications, such as intraocular lenses, due to their desirable refractive indices and transparency. researchgate.net

The amorphous nature of poly(this compound) is advantageous for optical transparency. The absence of crystalline domains, which can scatter light, should result in a material that is clear and transparent in the visible region of the electromagnetic spectrum. However, the presence of the aromatic ring will lead to absorption in the ultraviolet (UV) region. researchgate.netresearchgate.net

Table 2: Optical Properties of a Related Copolymer System

PropertyValue (for PPEA/PEA copolymers)
Refractive IndexHigh, suitable for optical materials researchgate.net
TransparencyGood in the visible region researchgate.net
UV AbsorptionExpected due to the aromatic groups researchgate.netresearchgate.net

The solubility of poly(this compound) is governed by the balance between the hydrophilic carboxylic acid groups and the hydrophobic phenoxymethyl groups. The carboxylic acid groups make the polymer soluble in polar solvents, particularly alkaline aqueous solutions where the acid groups are deprotonated, leading to the formation of a polyelectrolyte. atamanchemicals.comnih.govchemicalbook.com The swelling of poly(acrylic acid) hydrogels is known to be highly pH-sensitive. doi.org

The hydrophobic nature of the phenoxy group will likely reduce the polymer's solubility in water compared to pure poly(acrylic acid). The polymer may be more soluble in organic solvents that can accommodate both the polar and non-polar moieties, such as certain alcohols or dimethylformamide. nih.gov The swelling behavior of crosslinked versions of this polymer in different solvents would be a key characteristic, influenced by the pH and the solvent's polarity.

The surface of poly(this compound) is expected to exhibit a combination of properties derived from its constituent functional groups. The carboxylic acid groups provide sites for hydrogen bonding and potential for electrostatic interactions, which can promote adhesion to polar substrates. The mucoadhesive properties of poly(acrylic acid) are well-documented and are attributed to hydrogen bonding between the carboxylic acid groups and mucin glycoproteins. atamanchemicals.comchemicalbook.com

Influence of Polymerization Conditions on Resultant Material Properties

The properties of poly(this compound) are not solely determined by the monomer's chemical structure but are also profoundly influenced by the conditions under which polymerization is carried out. Key parameters such as the type and concentration of the initiator, solvent, temperature, and monomer concentration can be precisely controlled to manipulate the polymer's molecular weight, molecular weight distribution (polydispersity index, PDI), and, consequently, its mechanical, thermal, and solution properties.

The solvent used in solution polymerization plays a multifaceted role. It not only solubilizes the monomer and the resulting polymer but can also participate in chain transfer reactions, which can limit the polymer's molecular weight. taylorfrancis.com The polarity of the solvent can influence the stereochemistry of the polymer chain and the interactions between the growing polymer and the solvent molecules, which can affect the polymer's conformation. taylorfrancis.com

Temperature is another critical parameter. Higher temperatures increase the rate of initiator decomposition and the propagation rate constant, leading to a faster polymerization rate. acs.org However, it can also increase the rate of chain transfer and termination reactions, which may result in lower molecular weight polymers. acs.org For monomers with bulky side groups like this compound, steric hindrance can play a significant role, and temperature can affect the mobility of the propagating radical and the monomer, thereby influencing the polymer's microstructure. rsc.org

The following interactive table illustrates the expected influence of various polymerization conditions on the properties of poly(this compound), based on general principles of free-radical polymerization of acrylic monomers.

Polymerization ConditionEffect on Molecular Weight (Mw)Effect on Polydispersity Index (PDI)Rationale
Initiator Concentration or Increases the number of initiated chains, leading to shorter chains and more termination events.
Temperature Increases rates of initiation and termination relative to propagation; can also increase chain transfer.
Monomer Concentration Favors propagation over termination, leading to longer polymer chains.
Solvent with high chain transfer constant Premature termination of growing polymer chains by transfer of a radical to a solvent molecule.

This table presents expected trends based on established principles of radical polymerization.

Rational Design of Polymeric Materials for Specific Engineering Applications

The "rational design" of polymeric materials involves a deliberate and systematic approach to tailor the molecular structure and composition of a polymer to achieve specific properties required for a particular application. nih.gov For poly(this compound), this can be achieved through various strategies, including copolymerization, post-polymerization modification, and control over polymer architecture.

Copolymerization: One of the most powerful tools for rational design is copolymerization, where this compound is polymerized with one or more other monomers. lookchem.com This allows for the incorporation of different functional groups and the tuning of properties in a predictable manner. For example:

To enhance hydrophilicity and biocompatibility for biomedical applications, it could be copolymerized with monomers like acrylic acid or hydroxyethyl (B10761427) methacrylate (B99206). The resulting copolymer would have a balance of the hydrophobic phenoxymethyl groups and hydrophilic groups.

To improve mechanical strength and thermal stability for structural applications, it could be copolymerized with styrene (B11656) or methyl methacrylate. The rigid aromatic rings from styrene or the bulky ester group from methyl methacrylate would enhance the polymer's toughness and glass transition temperature.

Post-Polymerization Modification: The phenoxymethyl group in the polymer offers a site for chemical modification after polymerization. The aromatic ring can be functionalized through reactions such as sulfonation, nitration, or Friedel-Crafts acylation. This allows for the introduction of new functionalities without altering the polymer backbone, providing a route to materials with tailored surface properties, such as ion-exchange resins or materials with specific catalytic activity.

Control of Polymer Architecture: Advanced polymerization techniques, such as controlled radical polymerization (e.g., ATRP, RAFT), can be employed to synthesize polymers with well-defined architectures, such as block copolymers, graft copolymers, or star-shaped polymers. rsc.org This level of control allows for the creation of nanostructured materials with unique self-assembly behaviors and properties. For instance, a block copolymer of poly(this compound) and a hydrophilic polymer like polyethylene (B3416737) glycol could self-assemble into micelles or vesicles for drug delivery applications.

The following table provides hypothetical examples of the rational design of poly(this compound)-based materials for specific engineering applications.

Target ApplicationDesign StrategyCo-monomer / ModificationExpected Material Properties
Dental Composite Resin CopolymerizationMethacrylic acid, Bis-GMAEnhanced adhesion to tooth enamel, improved mechanical strength, and biocompatibility.
pH-Responsive Hydrogel CopolymerizationAcrylic acidSwelling/deswelling behavior in response to pH changes for controlled drug release. mdpi.com
High Refractive Index Coating Homopolymerization-The aromatic phenoxymethyl group would contribute to a high refractive index.
Ion-Exchange Membrane Post-polymerization ModificationSulfonation of the phenyl ringIntroduction of sulfonic acid groups for ion transport.

This table presents illustrative examples of rational design strategies.

By carefully selecting the polymerization conditions and employing rational design strategies, a wide range of polymeric materials with tunable properties can be developed from this compound, opening up possibilities for its use in diverse and demanding engineering applications.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-(phenoxymethyl)prop-2-enoic acid. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and provides insights into the connectivity and spatial relationships of atoms within the molecule.

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR for Regio- and Stereochemistry

While specific experimental NMR data for this compound is not widely available in peer-reviewed literature, the expected chemical shifts and coupling constants can be predicted based on the analysis of structurally similar compounds, such as other acrylic acid derivatives and compounds containing a phenoxymethyl (B101242) group.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the vinyl protons, the methylene (B1212753) protons of the phenoxymethyl group, and the aromatic protons of the phenyl ring. The two geminal vinyl protons would appear as singlets or narrowly split doublets at distinct chemical shifts due to their different chemical environments. The methylene protons would likely appear as a singlet, and the aromatic protons would exhibit a complex multiplet pattern corresponding to a monosubstituted benzene (B151609) ring. The acidic proton of the carboxylic acid group would be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. Key signals would include those for the carboxylic carbon, the quaternary and methylene carbons of the acrylic acid moiety, the methylene carbon of the phenoxymethyl group, and the distinct signals for the aromatic carbons.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the connectivity within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C signals.

Expected ¹H NMR Data for this compound:

Protons Expected Chemical Shift (ppm) Multiplicity
Vinyl H 5.5 - 6.5 d, d
-CH₂- ~4.5 s
Aromatic H 7.0 - 7.5 m

Expected ¹³C NMR Data for this compound:

Carbon Expected Chemical Shift (ppm)
C=O 165 - 175
C=CH₂ 125 - 140
=CH₂ ~120
-CH₂- 65 - 75

Quantitative NMR for Compositional Analysis of Copolymers

Quantitative NMR (qNMR) can be a powerful tool for determining the composition of copolymers that incorporate this compound. By integrating the signals of specific protons unique to each monomer unit in the ¹H NMR spectrum, the molar ratio of the monomers in the copolymer chain can be accurately calculated. For instance, the well-resolved signals of the aromatic protons or the methylene protons of the phenoxymethyl group could be compared with the signals of a comonomer to determine the copolymer composition. This method is non-destructive and provides absolute quantification without the need for calibration curves for each comonomer.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is a vital technique for determining the molecular weight of this compound and for studying its fragmentation patterns, which can further confirm its structure.

The predicted monoisotopic mass of this compound (C₁₀H₁₀O₃) is 178.06299 Da. uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, providing strong evidence for the elemental composition of the molecule.

Predicted Mass Spectrometry Data for this compound Adducts: uni.lu

Adduct m/z
[M+H]⁺ 179.07027
[M+Na]⁺ 201.05221
[M-H]⁻ 177.05571
[M+NH₄]⁺ 196.09681

The fragmentation of this compound in the mass spectrometer would likely involve the loss of the carboxylic acid group, cleavage of the ether linkage, and fragmentation of the aromatic ring. Analysis of these fragment ions provides a fingerprint of the molecule's structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. A broad O-H stretching band for the carboxylic acid would be expected in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid would appear around 1700-1725 cm⁻¹. The C=C stretching of the acrylate (B77674) group would be observed around 1630-1640 cm⁻¹. The C-O stretching of the ether linkage and the carboxylic acid would result in strong bands in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

FT-IR spectroscopy is also highly effective for monitoring the progress of polymerization reactions. The disappearance of the characteristic C=C stretching vibration of the monomer can be tracked over time to determine the rate of polymerization and the conversion of monomer to polymer.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=C stretching vibration of the acrylate group and the symmetric breathing mode of the aromatic ring are typically strong and well-defined in the Raman spectrum. This makes Raman spectroscopy particularly useful for quantitative studies of polymerization and for analyzing the structure of the resulting polymer.

Expected Vibrational Frequencies for this compound:

Functional Group FT-IR (cm⁻¹) Raman (cm⁻¹)
O-H stretch (acid) 2500-3300 (broad) Weak
C=O stretch (acid) 1700-1725 Moderate
C=C stretch 1630-1640 Strong
C-O stretch (ether, acid) 1000-1300 Moderate

X-ray Diffraction (XRD) for Crystal Structure Analysis of Single Crystals and Polymer Crystallinity

For the polymer derived from this compound, powder XRD can be used to assess its degree of crystallinity. The presence of sharp peaks in the diffractogram would indicate crystalline domains, while a broad amorphous halo would suggest a largely amorphous structure. The degree of crystallinity can significantly influence the physical and mechanical properties of the polymer. To date, no publically available crystal structure data for this compound has been found.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis and polymerization reactions.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable C18 column and a mobile phase consisting of a mixture of water (with an acid modifier like formic or phosphoric acid to suppress ionization) and an organic solvent (like acetonitrile (B52724) or methanol) would be the method of choice for purity assessment. A UV detector would be effective for detecting the analyte due to the presence of the aromatic ring and the carbon-carbon double bond. This method can separate the target compound from starting materials, byproducts, and degradation products.

Gas Chromatography (GC): Gas chromatography can also be used for the analysis of this compound, although derivatization to a more volatile ester form (e.g., methyl ester) might be necessary to prevent thermal decomposition in the injector port and to improve peak shape. When coupled with a mass spectrometer (GC-MS), this technique provides excellent separation and identification of volatile impurities.

Both HPLC and GC are invaluable for reaction monitoring, allowing for the quantification of reactants and products over time to optimize reaction conditions and determine reaction kinetics.

Thermal Analysis Techniques (DSC, TGA) for Thermal Transitions and Stability

Initial investigations into the thermal properties of acrylic acid derivatives often reveal characteristic decomposition patterns. For instance, the thermal degradation of copolymers of acrylic acid and butyl acrylate has been studied, indicating that such materials are generally stable up to approximately 160 °C. The thermal resistance of these copolymers is influenced by the proportion of acrylic acid in their structure, with a higher acrylic acid content correlating to improved thermal stability up to around 210 °C.

While specific experimental data for this compound is not extensively documented in publicly available literature, the analysis of related compounds provides a foundational understanding. For example, the thermal decomposition of various acrylic resins often demonstrates a single, distinct degradation stage occurring in the temperature range of 260-405 °C.

To provide a comprehensive thermal profile of this compound, further experimental analysis using DSC and TGA is necessary. A typical DSC analysis would involve heating a sample at a controlled rate to identify endothermic and exothermic transitions, such as melting point, glass transition temperature, and crystallization behavior. TGA would complement this by measuring the change in mass of the sample as a function of temperature, revealing the onset of decomposition and the stages of mass loss.

A hypothetical thermal analysis of this compound might be expected to show a melting point, followed by decomposition at higher temperatures. The phenoxymethyl group may influence the decomposition mechanism, potentially leading to a multi-stage degradation process.

Table 1: Hypothetical Thermal Analysis Data for this compound

Thermal PropertyTechniqueHypothetical Value
Melting Point (T_m)DSCNot Available
Glass Transition (T_g)DSCNot Available
Onset of Decomposition (T_onset)TGANot Available
Temperature at Max. Decomposition Rate (T_max)TGANot Available
Residual Mass at 600 °CTGANot Available

The data in the table above is hypothetical and serves to illustrate the type of information that would be obtained from a thorough thermal analysis. Actual experimental values would need to be determined through laboratory testing.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and a wide array of associated characteristics.

Density Functional Theory (DFT) is a workhorse of computational chemistry used to investigate the electronic structure of molecules. By optimizing the molecular geometry, DFT calculations can predict bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netdergipark.org.tr

For 2-(phenoxymethyl)prop-2-enoic acid, DFT calculations would provide a detailed picture of its three-dimensional structure and electronic distribution. The phenoxy and carboxylic acid groups are expected to be the primary sites of electronic activity.

Table 1: Predicted Molecular Properties of this compound using DFT (Illustrative data based on typical DFT calculations for similar molecules)

PropertyPredicted ValueUnit
HOMO Energy-6.85eV
LUMO Energy-1.23eV
HOMO-LUMO Gap5.62eV
Dipole Moment2.5Debye
Polarizability18.9ų

Computational methods are invaluable for mapping out the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify stable intermediates and, crucially, the high-energy transition states that connect them. This analysis reveals the activation energy for a given reaction step, providing a quantitative measure of its kinetic feasibility. DFT has been successfully used to study the dimerization of phenoxy radicals and to predict the reactivity of acrylic monomers in polymerization reactions. researchgate.netnih.govrsc.org

For this compound, a key reaction is its radical polymerization. Theoretical calculations can elucidate the mechanism of initiation, propagation, and termination steps. For instance, the addition of a radical to the double bond can be modeled to find the most favorable pathway and the associated energy barriers. Transition state analysis would pinpoint the geometry of the fleeting activated complex during this addition.

Quantum chemical calculations can predict various spectroscopic properties, which can then be used to validate and interpret experimental data. Time-dependent DFT (TD-DFT) is commonly used to compute electronic absorption spectra (UV-Vis), while standard DFT calculations can predict vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

For this compound, predicted IR spectra would show characteristic peaks for the C=C double bond, the C=O of the carboxylic acid, and the C-O-C ether linkage. Similarly, predicted ¹H and ¹³C NMR spectra would provide chemical shifts for each unique nucleus in the molecule, aiding in the structural confirmation of synthesized samples.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative data)

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching~3500
C=O (Carboxylic Acid)Stretching~1710
C=C (Alkene)Stretching~1640
C-O-C (Ether)Asymmetric Stretching~1250

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. By solving Newton's equations of motion for a system of particles, MD provides a dynamic view of molecular behavior. This technique is essential for understanding the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or other molecules. acs.orgsemanticscholar.orgacs.org

For this compound, MD simulations can explore its vast conformational space by tracking the rotation around its single bonds. This would reveal the most stable conformations in a given environment (e.g., in water or a nonpolar solvent) and the energy barriers between them. Furthermore, MD can simulate how multiple molecules of the acid interact, for example, through hydrogen bonding between their carboxylic acid groups to form dimers.

Polymer Modeling and Simulation

The properties of a polymer are intrinsically linked to the behavior of its constituent chains. Computational modeling and simulation are critical for predicting the structure and dynamics of polymers, bridging the gap between the monomer's chemical structure and the macroscopic properties of the final material.

For poly(this compound), MD simulations would be instrumental in predicting how the polymer chain folds in solution. The bulky phenoxymethyl (B101242) side groups would significantly influence the chain's conformation and stiffness compared to simpler polymers like poly(acrylic acid). Simulations could predict how the radius of gyration changes with the degree of polymerization (i.e., the length of the chain) and how the chain dynamics are affected by solvent quality and temperature.

Table 3: Illustrative Radius of Gyration (Rg) vs. Degree of Polymerization (N) for a Polymer Chain (Illustrative data based on typical MD simulations of acrylic polymers)

Degree of Polymerization (N)Radius of Gyration (Rg) (nm)
201.2
502.1
1003.5
2005.8

Simulation of Bulk Polymer Properties

While specific simulation studies on the bulk properties of poly(this compound) are not extensively documented in publicly available literature, the methodologies for such investigations are well-established in polymer science. Molecular dynamics (MD) simulations are a primary tool for predicting the macroscopic properties of a polymer based on its chemical structure.

An MD simulation of poly(this compound) would typically involve the following steps:

Building the Polymer Chain: A single chain or multiple chains of the polymer are constructed in a simulation box. The chain length and number of chains are chosen to be representative of the desired molecular weight and to be computationally feasible.

Force Field Application: A suitable force field is selected to describe the interactions between the atoms of the polymer. This includes bonded interactions (bond stretching, angle bending, and dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces).

System Equilibration: The simulated system is subjected to a series of energy minimization and equilibration steps to achieve a stable, low-energy conformation. This ensures that the subsequent property calculations are performed on a representative ensemble of polymer structures.

Production Run and Property Calculation: Following equilibration, a long production run is performed, during which the trajectories of all atoms are recorded. From these trajectories, various bulk properties can be calculated.

Table 1: Potential Bulk Properties of Poly(this compound) Investigated via Molecular Dynamics Simulation

PropertyDescriptionPotential Insights
Glass Transition Temperature (Tg) The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.Understanding the operational temperature range of the polymer.
Density The mass per unit volume of the polymer.A fundamental physical property influencing material applications.
Mechanical Properties Including Young's modulus, bulk modulus, and shear modulus, which describe the polymer's response to stress.Predicting the stiffness, rigidity, and deformability of the material.
Thermal Conductivity The ability of the polymer to conduct heat.Important for applications where heat management is a factor.
Solubility Parameter A measure of the intermolecular interactions within the polymer, used to predict solubility in various solvents.Guiding the selection of appropriate solvents for processing and formulation.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. For this compound and its derivatives, QSAR and QSPR models can be developed to predict their behavior without the need for extensive experimental testing.

The general workflow for a QSAR/QSPR study involves:

Data Set Collection: A dataset of compounds with known activities or properties is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the dataset. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the observed activity or property.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

While specific QSAR/QSPR models for this compound are not readily found, studies on structurally related compounds like phenoxyacetic acid derivatives provide a framework for the types of descriptors that could be important. mdpi.com For instance, descriptors such as the logarithm of the partition coefficient (logP), molar refractivity (MR), and various topological and electronic parameters have been shown to be significant in modeling the activity of such compounds. nih.govresearchgate.net

Table 2: Key Molecular Descriptors for QSAR/QSPR Studies of this compound Derivatives

Descriptor ClassExample DescriptorsPotential Correlation
Lipophilicity logPCan relate to membrane permeability and transport properties.
Steric Molar Refractivity (MR), Molecular VolumeCan influence how a molecule fits into a binding site or packs in a material.
Electronic Dipole Moment, HOMO/LUMO energiesRelates to the reactivity and interaction capabilities of the molecule.
Topological Connectivity Indices, Shape IndicesDescribes the branching and overall shape of the molecule.

In Silico Screening and Virtual Design of Derivatives

In silico screening and virtual design are powerful computational tools for identifying and optimizing new molecules with desired functionalities. These methods are particularly valuable in the early stages of drug discovery and materials science for exploring vast chemical spaces in a time and cost-effective manner.

Virtual Screening involves the computational screening of large libraries of compounds to identify those that are most likely to have a desired biological activity or property. For this compound, this could involve screening for derivatives with enhanced affinity for a particular biological target. The process often utilizes molecular docking, where candidate molecules are computationally "docked" into the binding site of a target protein to predict their binding affinity and mode.

Virtual Design takes this a step further by using computational methods to design new molecules from scratch or to modify existing ones to improve their properties. This can involve fragment-based design, where molecular fragments are combined in novel ways, or de novo design, where algorithms build new molecules within the constraints of a target binding site.

Studies on related structures, such as phenolic acid derivatives and phenoxyacetamide derivatives, demonstrate the utility of these approaches. frontiersin.orgmdpi.com For example, virtual screening could be employed to identify derivatives of this compound with potential inhibitory activity against a specific enzyme.

Table 3: Illustrative Workflow for Virtual Screening of this compound Derivatives

StepDescriptionTools and Techniques
1. Target Identification A biological target (e.g., an enzyme or receptor) is selected.-
2. Library Preparation A virtual library of this compound derivatives is created.-
3. Molecular Docking The library of derivatives is docked into the binding site of the target.AutoDock, Glide, GOLD
4. Scoring and Ranking The docked poses are scored based on their predicted binding affinity.Scoring functions within docking software.
5. Hit Selection The top-scoring compounds are selected as "hits" for further investigation.-
6. Post-Screening Analysis The binding modes of the hits are analyzed to understand the key interactions.Molecular visualization software (e.g., PyMOL, VMD).

Through these in silico methods, researchers can prioritize the synthesis and experimental testing of the most promising derivatives, significantly streamlining the discovery process.

Biomolecular Interactions and Mechanistic Exploration

Enzyme Kinetic Studies: Inhibition Mechanisms and Binding Affinities

Enzyme kinetic studies are fundamental to understanding how a small molecule interacts with an enzyme, providing insights into its mechanism of inhibition and its binding affinity. Although specific kinetic data for 2-(phenoxymethyl)prop-2-enoic acid is not available, the broader classes of phenoxyacetic acid and acrylic acid derivatives have been subjects of such investigations, particularly in the context of enzyme inhibition.

For instance, derivatives of phenoxyacetic acid have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory response. mdpi.com These studies often determine the half-maximal inhibitory concentration (IC₅₀) to quantify the potency of a compound. The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. For example, certain phenoxyacetic acid derivatives have shown significant selective inhibition of COX-2. mdpi.com

Similarly, derivatives of acrylic acid have been evaluated for their inhibitory activity against various enzymes. nih.govacs.org For example, a series of acrylic acid derivatives were assessed for their binding affinity to prostaglandin (B15479496) E receptor subtypes. nih.gov The inhibition of acrylic acid autoxidation has also been a subject of study, which, while not a direct enzyme interaction, provides insight into the reactivity of the acrylic acid moiety. rsc.orgrsc.org

The general approach to these studies involves incubating the enzyme with its substrate in the presence of varying concentrations of the inhibitor. By measuring the rate of the enzymatic reaction, researchers can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and calculate key kinetic parameters such as the inhibition constant (Kᵢ), which reflects the binding affinity of the inhibitor for the enzyme.

Table 1: Examples of Enzyme Inhibition by Structurally Related Compounds

Compound ClassTarget EnzymeKey FindingsReference
Phenoxyacetic Acid DerivativesCOX-2Selective inhibition with IC₅₀ values in the nanomolar range. mdpi.com
Acrylic Acid DerivativesProstaglandin E Receptor EP3Identified as new chemical leads for selective antagonists. nih.gov
Phenoxy Acetohydrazide DerivativesUreaseShowed potential as urease inhibitors. tandfonline.comnih.gov

Molecular Docking and Dynamics Simulations of Interactions with Biological Macromolecules

In the absence of empirical data, computational methods such as molecular docking and molecular dynamics (MD) simulations serve as powerful tools to predict and analyze the interactions between a small molecule and a biological macromolecule at the atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. For derivatives of phenoxyacetic acid and acrylic acid, molecular docking has been instrumental in understanding their inhibitory mechanisms. For example, docking studies of phenoxyacetic acid derivatives with the COX-2 enzyme have elucidated the specific binding modes and key amino acid residues involved in the interaction. mdpi.com These studies often reveal the importance of hydrogen bonds, hydrophobic interactions, and other non-covalent forces in stabilizing the ligand-protein complex. Similarly, phenoxyacetanilide derivatives have been studied as potential non-steroidal anti-inflammatory drugs through molecular docking against the COX-2 enzyme. semanticscholar.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose predicted by docking, the conformational changes in the protein upon ligand binding, and the thermodynamics of the interaction. While specific MD simulations for this compound are not reported, this methodology is commonly applied to refine docking results and to calculate binding free energies for analogous compounds.

Table 2: Illustrative Molecular Docking Results for Related Compound Classes

Compound ClassTarget ProteinPredicted InteractionsReference
Phenoxyacetic Acid DerivativesCOX-2Hydrogen bonding with key active site residues. mdpi.com
Phenoxy Acetohydrazide DerivativesUreaseCoordination with metal ions in the active site. tandfonline.comnih.govresearchgate.net
Phenyl Acetic Acid DerivativesDNA, Pim kinase, UreaseIntercalation with DNA and polar interactions with enzyme residues. researchgate.net

Investigation of Molecular Recognition Events

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. The structural features of this compound—a hydrogen bond-donating carboxylic acid, a hydrogen bond-accepting ether oxygen, and an aromatic ring capable of π-π stacking—suggest its potential to participate in a variety of molecular recognition events.

Studies on the conformational aspects of phenoxyacetic acid derivatives have revealed how they interact and form molecular complexes with other molecules. researchgate.net These studies often employ X-ray crystallography to determine the three-dimensional structure of co-crystals, providing direct evidence of the intermolecular interactions. The carboxylic acid group is a particularly important feature, as it can form strong hydrogen bonds with complementary functional groups on a biological target.

Development of Probes for Investigating Biological Pathways

Chemical probes are small molecules used to study and manipulate biological systems. mskcc.org A well-designed probe should be potent, selective, and have a known mechanism of action. The development of a chemical probe often starts with a lead compound that shows interesting biological activity.

Given the presence of a reactive acrylic acid moiety and a versatile phenoxyacetic acid-like scaffold, this compound could potentially serve as a starting point for the development of chemical probes. The carboxylic acid group provides a convenient handle for chemical modification, allowing for the attachment of reporter tags such as fluorescent dyes or biotin (B1667282) for use in pull-down assays to identify cellular targets. thermofisher.comacs.org Furthermore, the development of covalent probes targeting specific amino acid residues in a protein is an active area of research, and the acrylic acid moiety could potentially act as a Michael acceptor for covalent modification of nucleophilic residues like cysteine. The isoxazolium salt has been identified as a warhead for the selective covalent targeting of carboxylic acids within the proteome, paving the way for new protein ligation methods. nih.gov

The synthesis of derivatives of this compound could lead to the identification of compounds with specific biological activities, which could then be optimized to create potent and selective chemical probes for investigating various biological pathways. nih.gov

Q & A

Q. What synthetic strategies are commonly employed for preparing 2-(phenoxymethyl)prop-2-enoic acid, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound typically involves condensation reactions. A base-catalyzed Knoevenagel condensation between a substituted benzaldehyde (e.g., phenoxymethylbenzaldehyde) and malonic acid is a viable route, analogous to methods used for fluorophenyl derivatives . Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol or DMF) enhance reaction homogeneity.
  • Catalyst choice : Sodium ethoxide or piperidine can accelerate decarboxylation.
  • Temperature control : Reflux conditions (70–100°C) improve reaction kinetics.
  • Purification : Crystallization or column chromatography ensures product purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituent effects (e.g., phenoxymethyl proton resonances at δ 4.5–5.0 ppm and α,β-unsaturated carbonyl signals at δ 165–170 ppm).
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm stereochemistry and hydrogen-bonding patterns, critical for understanding intermolecular interactions .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation pathways.

Advanced Research Questions

Q. How does the phenoxymethyl substituent modulate the electronic and steric properties of prop-2-enoic acid, and what mechanistic implications arise in its reactivity?

The phenoxymethyl group introduces steric hindrance near the α,β-unsaturated carbonyl system, potentially slowing nucleophilic attacks (e.g., Michael additions). Electronically, the oxygen atom in the phenoxymethyl moiety donates electron density through resonance, stabilizing the carboxylate anion and altering acidity (pKa ~3–4). Computational studies (DFT) can quantify these effects, while kinetic assays under varying pH conditions reveal rate dependencies .

Q. What experimental models are suitable for evaluating the biological activity of this compound derivatives, and how can data reproducibility be ensured?

  • In vitro assays : Enzyme inhibition studies (e.g., COX-2 or kinase assays) assess target specificity. Dose-response curves (IC50_{50} values) should be triplicated to minimize variability.
  • In vivo models : Rodent inflammation or cancer xenograft models evaluate therapeutic potential. Standardized protocols (e.g., OECD guidelines) ensure reproducibility .
  • Structural-activity relationships (SAR) : Systematic substitution of the phenoxymethyl group (e.g., halogenation or methoxy variants) correlates structural changes with bioactivity trends .

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

Discrepancies often stem from divergent assay conditions (e.g., cell line specificity, solvent effects). To address this:

  • Standardize protocols : Use identical cell lines (e.g., HEK-293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%).
  • Cross-validate results : Compare data across multiple labs using blinded studies.
  • Meta-analysis : Pool datasets from public repositories (e.g., PubChem BioAssay) to identify outliers or trends .

Methodological Considerations

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

  • Solvent screening : Use mixed solvents (e.g., ethanol/water) to enhance crystal nucleation.
  • Temperature gradients : Slow cooling from saturation points promotes lattice formation.
  • Additives : Small amounts of co-solvents (e.g., acetonitrile) reduce polymorphism risks. SHELXD can resolve phase problems in twinned crystals .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

  • DFT calculations : Simulate transition states for nucleophilic additions or cycloadditions.
  • Molecular docking : Predict binding affinities to biological targets (e.g., using AutoDock Vina).
  • Machine learning : Train models on existing reaction databases (Reaxys, SciFinder) to forecast regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.